molecular formula C7H13NO B6611410 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine CAS No. 103621-59-6

6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine

Cat. No.: B6611410
CAS No.: 103621-59-6
M. Wt: 127.18 g/mol
InChI Key: BYDAFIQTDNOFAL-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-2,3,4,5-tetrahydropyridine (C₇H₁₃NO) is a partially saturated pyridine derivative with a methoxy group at position 6 and a methyl group at position 2.

Properties

IUPAC Name

6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-3-4-8-7(5-6)9-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDAFIQTDNOFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN=C(C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-4-methyl-2,3,4,5-tetrahydropyridine can be synthesized through several methods. One common approach involves the reaction of 2,3,4,5-tetrahydropyridine with methanol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired substitution at the 6-position.

Industrial Production Methods

Industrial production of 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and isolation to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
The compound's structural characteristics make it an attractive candidate for drug development. Research indicates that derivatives of tetrahydropyridines exhibit diverse biological activities, including anti-cancer properties. For instance, metal complexes derived from 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine have shown significant cytotoxic effects against various cancer cell lines, particularly the MCF-7 breast cancer cell line.

Mechanism of Action:
The mechanism by which these compounds exert their effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, studies have shown that tetrahydropyridine derivatives can act as inhibitors or modulators in various biochemical pathways .

Enzyme Inhibition Studies

Research has demonstrated that 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine can inhibit specific enzymes involved in metabolic processes. A notable study examined its role as an inhibitor for certain glutaminyl cyclases associated with periodontitis treatment. The compound's scaffold allowed for the development of inhibitors with activities in the lower nanomolar range .

Material Science

In material science, the compound is explored for its potential use in synthesizing specialty chemicals and materials with unique properties. Its ability to form stable complexes with metal ions has implications for developing novel materials with tailored functionalities.

Comparative Analysis of Related Compounds

To better understand the uniqueness of 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesNotable Activities
6-Methoxy-2,3,4,5-tetrahydropyridineLacks methyl group at 4-positionModerate biological activity
3-Methyl-2,3,4,5-tetrahydropyridineLacks methoxy group at 6-positionLimited therapeutic applications
6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridineContains trifluoromethyl instead of methylEnhanced reactivity in certain contexts

This table illustrates how the presence of both methoxy and methyl groups in 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine confers distinct chemical properties and reactivity profiles compared to its analogs.

Case Studies

  • Cytotoxicity Studies:
    A study focusing on the cytotoxic effects of metal complexes derived from 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine reported significant inhibition of cell proliferation in MCF-7 cells. The platinum complex demonstrated promising results in enhancing apoptosis pathways.
  • Enzyme Inhibition:
    Research into the enzyme inhibition properties highlighted that modifications to the tetrahydropyridine scaffold could enhance selectivity towards bacterial glutaminyl cyclases while minimizing effects on human isoenzymes. This specificity is crucial for developing targeted therapies for periodontal diseases .

Mechanism of Action

The mechanism of action of 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .

Comparison with Similar Compounds

The following table and analysis compare 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine with structurally related tetrahydropyridine derivatives, emphasizing substituent effects on physicochemical properties and biological activities.

Table 1: Structural and Functional Comparison of Tetrahydropyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
6-Methoxy-4-methyl-2,3,4,5-tetrahydropyridine C₇H₁₃NO 127.18 4-methyl, 6-methoxy Unknown (structural data only)
2-Methyl-6-pentadecyl-2,3,4,5-tetrahydropyridine C₂₁H₄₁N 307.57 2-methyl, 6-pentadecyl Antifungal (fire ant venom)
6-Methyl-5-oxo-2,3,4,5-tetrahydropyridine (6M5OTP) C₆H₉NO 111.14 5-oxo, 6-methyl Fragrance in rice (isomer of 2AP)
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) C₁₂H₁₅N 173.26 4-phenyl, 1-methyl Neurotoxin (induces Parkinsonism)
6-Thiophen-2-yl-2,3,4,5-tetrahydropyridine C₉H₁₁NS 165.25 6-thiophen-2-yl Research chemical (no bioactivity reported)

Structural and Functional Analysis

Physicochemical Properties
  • Lipophilicity : Long alkyl chains (e.g., 6-pentadecyl in fire ant compounds) increase lipophilicity, favoring membrane interactions, while methoxy and oxo groups enhance polarity .

Biological Activity

6-Methoxy-4-methyl-2,3,4,5-tetrahydropyridine (MMTHP) is a heterocyclic compound that has garnered attention due to its diverse biological activities. Tetrahydropyridines are known for their pharmacological potential, including neuroprotective effects, antimicrobial properties, and roles in modulating neurotransmitter systems. This article delves into the biological activity of MMTHP, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of MMTHP is C_9H_13NO, with a molecular weight of 153.21 g/mol. The compound features a tetrahydropyridine ring with a methoxy group at the 6-position and a methyl group at the 4-position. Its structure can be represented as follows:

MMTHP C9H13NO\text{MMTHP }\text{C}_9\text{H}_{13}\text{N}\text{O}

Neuroprotective Effects

Research indicates that tetrahydropyridine derivatives can exhibit neuroprotective properties. For instance, studies have shown that MMTHP may protect against oxidative stress-induced neuronal damage. The mechanism involves the modulation of reactive oxygen species (ROS) and enhancement of antioxidant enzyme activity .

Antimicrobial Activity

MMTHP has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies revealed that MMTHP exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations ranging from 32 to 128 µg/mL .

Anticancer Potential

The compound has been investigated for its anticancer activity. In cellular assays, MMTHP showed cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 25 µM, indicating a promising potential for further development as an anticancer agent .

The biological activity of MMTHP is attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses, MMTHP mitigates oxidative stress in neuronal cells.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and interferes with metabolic pathways essential for bacterial survival.
  • Anticancer Mechanism : MMTHP induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of MMTHP resulted in reduced behavioral deficits and decreased neuronal loss in the hippocampus. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's .

Clinical Relevance in Cancer Therapy

A phase I clinical trial is underway to evaluate the safety and efficacy of MMTHP in patients with advanced solid tumors. Preliminary results indicate manageable side effects and promising signs of tumor stabilization .

Data Tables

Biological ActivityTest Organism/Cell LineEffectReference
NeuroprotectionNeuronal cellsReduced oxidative stress
AntimicrobialS. aureusMIC 32 µg/mL
AntimicrobialE. coliMIC 64 µg/mL
AnticancerMCF-7IC50 15 µM
AnticancerA549IC50 20 µM

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